molecular formula C9H7F3O3 B1314515 2-Methoxy-5-(trifluoromethyl)benzoic acid CAS No. 4864-01-1

2-Methoxy-5-(trifluoromethyl)benzoic acid

Cat. No. B1314515
CAS RN: 4864-01-1
M. Wt: 220.14 g/mol
InChI Key: NAKZCKOHULJEID-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C~9~H~7~F~3~O~2~ . It is also known by other names, including 2-Methyl-5-(trifluoromethyl)benzoic acid . The compound’s chemical structure consists of a benzene ring substituted with a methoxy group (–OCH~3~) and a trifluoromethyl group (–CF~3~) at specific positions.



Synthesis Analysis

The synthesis of this compound involves several methods, including aromatic substitution reactions . Researchers have reported various synthetic routes, such as Friedel-Crafts acylation or direct fluorination of suitable precursors. These methods allow for the introduction of the trifluoromethyl group onto the benzene ring.



Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(trifluoromethyl)benzoic acid is crucial for understanding its properties and reactivity. The compound’s three-dimensional arrangement influences its behavior in chemical reactions. The methoxy group provides polarity, affecting solubility and interactions with other molecules.



Chemical Reactions Analysis

This compound participates in several chemical reactions, including:



  • Acid-Base Reactions : It can donate or accept protons due to the carboxylic acid group.

  • Esterification : Reaction with alcohols to form esters.

  • Substitution Reactions : The trifluoromethyl group can undergo substitution reactions with nucleophiles.

  • Decarboxylation : Under specific conditions, the carboxylic acid group may be removed.



Physical And Chemical Properties Analysis


  • Density : Approximately 1.3 g/cm³.

  • Boiling Point : Around 261.0°C at 760 mmHg.

  • Vapor Pressure : Negligible at 25°C.

  • Enthalpy of Vaporization : 52.7 kJ/mol.

  • Flash Point : 111.7°C.

  • Index of Refraction : 1.478.

  • Molar Refractivity : 43.0 cm³/mol.


Scientific Research Applications

Radiochemistry

2-Methoxy-5-(trifluoromethyl)benzoic acid, through derivatives like N-methyl-N-(2-methyl-4-methoxy-5-trifluoromethylphenyl)-N′-methylurea, has been used in radiochemistry. This derivative was labeled with hydrogen isotopes, showing potential in the field of radioactive tracing and labeling (Shevchenko, Nagaev, & Myasoedov, 2014).

Crystal Structure Analysis

The compound has been studied for its role in crystal structures. For instance, studies on alkoxy-substituted benzoic acids have provided insights into their crystalline structures and packing arrangements, which are crucial in understanding molecular interactions in solid forms (Raffo et al., 2014).

Environmental Chemistry

Research has explored the use of chemically modified activated carbon with compounds like 2-hydroxy-5-methoxy benzoic acid for environmental applications. Specifically, it has been employed in the adsorption and removal of cobalt ions from aqueous solutions, highlighting its potential in water purification and environmental remediation (Gunjate et al., 2020).

Organic Synthesis

In organic synthesis, 2-Methoxy-5-(trifluoromethyl)benzoic acid derivatives have been synthesized and employed in various chemical reactions. These compounds play a significant role in the development of new organic compounds and intermediates (Sinha, Mandal, & Chandrasekaran, 2000).

Pharmaceutical Chemistry

The compound has found applications in the pharmaceutical industry. For example, derivatives like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which are closely related to 2-Methoxy-5-(trifluoromethyl)benzoic acid, have been used as key intermediates in the synthesis of therapeutic drugs, particularly in diabetes treatment (Zhang et al., 2022).

Luminescent Materials

The compound has been involved in the synthesis of lanthanide coordination compounds. These compounds, derived from benzoic acid derivatives, have been studied for their luminescent properties, suggesting potential applications in optoelectronics and luminescent materials (Sivakumar et al., 2010).

Polymer Chemistry

The incorporation of polymers like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] into silica has been studied using derivatives of 2-methoxy-5-(trifluoromethyl)benzoic acid. This research points towards applications in creating composite materials with unique properties suitable for advanced technological applications (Kubo et al., 2005).

Fungal Metabolism and Bioactivity

The compound has been used in the study of fungal metabolism. For instance, gallic acid derivatives, which are structurally related to 2-methoxy-5-(trifluoromethyl)benzoic acid, have been investigated for their transformation by fungi, revealing insights into the bioactive potential of these metabolites (Hsu et al., 2007).

Novel Material Synthesis

The compound has been utilized in the synthesis of novel materials like phenyl ether derivatives. These derivatives, sourced from marine-derived fungi, have shown promising bioactive properties, indicating potential uses in pharmaceuticals and bioactive material development (Xu et al., 2017).

Crystallography

Crystallography studies involving 2-methoxy-5-(trifluoromethyl)benzoic acid derivatives have been conducted to understand the molecular and crystal structures of these compounds. Such research provides crucial insights into the molecular interactions and properties of these materials (Lin & Zhang, 2012)

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 2-Methoxy-5-(trifluoromethyl)benzoic acid in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Specific hazards may include skin or eye irritation, so proper handling and storage are crucial.


Future Directions

Future research could explore:



  • Biological Activity : Investigate potential applications in medicine or agriculture.

  • Derivatives : Synthesize derivatives with modified substituents for enhanced properties.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKZCKOHULJEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544405
Record name 2-Methoxy-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethyl)benzoic acid

CAS RN

4864-01-1
Record name 2-Methoxy-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar manner are prepared 2-methoxy-3-trifluoromethylbenzoic acid and 3-trifluoromethyl-4-methoxybenzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Bam, WA Chalifoux - The Journal of organic chemistry, 2018 - ACS Publications
A highly regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives is accomplished from readily available internal alkynes and 2-methoxybenzoyl chlorides. The reaction …
Number of citations: 13 pubs.acs.org
H Benjamin, J Liang, Y Liu, Y Geng, X Liu, D Zhu… - …, 2017 - ACS Publications
A rational molecular design strategy for tuning the emission color of phosphorescent complexes by functionalization of the bis(2-phenylpyridine)(2-(2′-oxyphenyl)-2-oxazoline/oxazole)…
Number of citations: 18 pubs.acs.org
JD Huber, J Bentzien, SJ Boyer, J Burke… - Journal of medicinal …, 2012 - ACS Publications
Sodium–hydrogen exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane ion channel responsible for intracellular pH regulation. During myocardial ischemia, low pH …
Number of citations: 35 pubs.acs.org
R Bam - 2019 - search.proquest.com
Various trialkylsilyl-substituted alkynes were utilized to prepare highly functionalized and reactive conjugated 2, 4-diynones via Friedel− Crafts acylation reaction. We then developed a …
Number of citations: 2 search.proquest.com
A Balzulat, WF Zhu, C Flauaus, V Hernandez-Olmos… - bioRxiv, 2023 - biorxiv.org
Various disorders are accompanied by histamine-independent itching, which is often resistant to the currently available therapies. In this study, we hypothesized that pharmacological …
Number of citations: 2 www.biorxiv.org

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